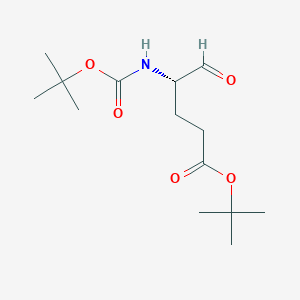

(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester

Description

“(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester” is a protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical intermediates. Its structure features a tert-butyloxycarbonyl (Boc) group protecting the amine and a tert-butyl ester masking the carboxylic acid (Figure 1). The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while the tert-butyl ester enhances solubility in organic solvents during synthesis. This compound is critical in producing imaging agents, such as fluorinated glutamine derivatives for positron emission tomography (PET) .

Properties

IUPAC Name |

tert-butyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)8-7-10(9-16)15-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUGHSSAMOWUMF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211185-89-6 | |

| Record name | tert-butyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester typically involves the protection of the amino group of an amino acid with a tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it to around 40°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

1.1. Acid-Catalyzed Esterification

-

Reaction : L-Glutamic acid derivatives react with tert-butyl acetate in the presence of perchloric acid (HClO₄) to form tert-butyl esters .

-

Conditions :

1.2. Steglich Esterification

-

Mechanism : Uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for esterification with tert-butanol .

-

Advantage : Mild conditions prevent tert-butyl group cleavage .

2.1. Hydrogenolysis of Protecting Groups

-

Application : Removal of Boc and tert-butyl groups under hydrogenation conditions.

-

Example :

2.2. Selective Ketone Reduction

2.3. Amide Coupling

-

Reagents : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N .

-

Reaction : Forms γ-methyleneglutamic acid amides for prodrug development .

2.4. Acid-Catalyzed Deprotection

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Selectivity : Cleaves Boc groups without affecting tert-butyl esters .

3.1. Peptide Backbone Modification

-

Role : Serves as a γ-ketoglutamate building block for hydroxyethylene isosteres in protease inhibitors .

-

Example : Conversion to lactone intermediates via ozonolysis and cyclization .

Stability and Reactivity Considerations

-

pH Sensitivity : Stable under acidic conditions (pH 2–5) but prone to hydrolysis in basic media .

-

Thermal Stability : Decomposes above 150°C via tert-butyl carbocation elimination .

Comparative Reaction Data

This compound’s versatility in protecting group chemistry and regioselective reactivity makes it indispensable in asymmetric synthesis and drug development. Its applications span from enzyme inhibitor design to prodrug optimization, validated by reproducible protocols and high yields across diverse studies .

Scientific Research Applications

Peptide Synthesis

The compound is utilized as a protecting group in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amino group during the coupling reactions of amino acids. This method is essential for synthesizing peptides with specific sequences and functionalities.

Drug Development

In medicinal chemistry, (4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester serves as an intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and metabolic disorders. The ability to modify the Boc group allows for the fine-tuning of pharmacological properties.

Synthetic Methodologies

The compound is involved in various synthetic methodologies, including:

- Enzyme-Catalyzed Reactions : It can be used as a substrate for enzymes that catalyze the formation of non-natural amino acids. This application is crucial in developing new drugs that mimic natural processes.

- Heterocyclic Chemistry : The compound plays a role in synthesizing heterocycles, which are vital components in many pharmaceuticals.

Case Study 1: Synthesis of Non-Natural Amino Acids

A study demonstrated the use of this compound in synthesizing non-natural amino acids through enzyme catalysis. The research highlighted its efficiency in producing amino acids with modified side chains that exhibit enhanced biological activity .

Case Study 2: Development of Anticancer Agents

Research involving this compound has led to the development of new anticancer agents by modifying its structure to enhance selectivity and reduce toxicity toward healthy cells. The modifications allow for targeted delivery mechanisms that improve therapeutic outcomes .

Mechanism of Action

The mechanism of action of (4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the amino groups of amino acids and peptides, which are protected during the synthesis process.

Comparison with Similar Compounds

Structural Analogues with Varying Chain Lengths

Compounds with extended aliphatic or fatty acid chains, such as C16-, C18-, and C20-OtBu-L-Glu-OtBu derivatives (), demonstrate distinct physicochemical properties. For example:

- C18-OtBu-L-Glu-OtBu (OAA1020, CAS 1188328-39-3) has a molecular weight of 555.80 g/mol (C₃₁H₅₇NO₇) and incorporates an 18-carbon fatty acid chain. Such lipophilic modifications improve membrane permeability, making these derivatives suitable for lipid-conjugated drug delivery systems .

Table 1: Comparison of Chain-Length Variants

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Target Compound | C₁₄H₂₄NO₅* | ~295.34* | Boc-amino, tert-butyl ester |

| C18-OtBu-L-Glu-OtBu (OAA1020) | C₃₁H₅₇NO₇ | 555.80 | 18-carbon fatty acid chain |

| C16-OtBu-L-Glu-OtBu (PAA2010) | C₂₉H₅₃NO₇ | 527.74 | 16-carbon fatty acid chain |

| C20-OtBu-L-Glu-OtBu | C₃₃H₆₁NO₇ | 583.85 | 20-carbon fatty acid chain |

*Calculated based on structural analysis.

Protecting Group Variants

Replacing the Boc group with 9-fluorenylmethyloxycarbonyl (Fmoc) , as in Fmoc-L-Glu-OtBu (), alters deprotection strategies. Fmoc requires basic conditions (e.g., piperidine), enabling orthogonal protection in solid-phase peptide synthesis. This contrasts with the Boc group’s acid sensitivity, offering flexibility in multi-step syntheses .

Functional Group Modifications

- Fluorinated Derivatives: describes (2S,4S)-5-tert-butoxy-4-(Boc-amino)-2-(3-fluoropropyl)-5-oxopentanoic acid (C₂₄H₃₇FNO₆, MW 454.26 g/mol). The 3-fluoropropyl substituent enhances bioavailability and enables ¹⁸F radiolabeling for PET imaging .

- Aromatic and Branched Modifications: ’s (2R,4S)-5-(Biphenyl-4-yl)-4-Boc-amino-2-methylpentanoic acid (C₂₃H₂₉NO₄, MW 383.48 g/mol) incorporates a biphenyl group and methyl branch, improving metabolic stability and receptor-binding specificity in drug candidates .

Stereochemical Variations

The (2R,4S) configuration in ’s compound introduces steric effects that influence binding to chiral biological targets. Such stereochemical diversity is absent in the target compound, underscoring its role as a versatile intermediate rather than a bioactive molecule .

Biological Activity

(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester, also known as Boc-L-glutamic acid tert-butyl ester, is a derivative of glutamic acid that has garnered attention in biochemical research due to its potential biological activities. This compound is particularly significant in the fields of medicinal chemistry and drug development, where it may serve as a building block for various pharmaceuticals.

- IUPAC Name : (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid

- CAS Number : 1373751-75-7

- Molecular Formula : C14H26N2O5

- Molecular Weight : 302.37 g/mol

- Functional Groups : Amide, Ester

The biological activity of this compound primarily involves its role as an amino acid derivative. It can participate in various biochemical pathways, including protein synthesis and enzyme inhibition. The presence of the tert-butyloxycarbonyl (Boc) group allows for selective reactions in synthetic processes, making it a valuable intermediate in the synthesis of peptides and other bioactive compounds.

Antimicrobial Activity

Research indicates that certain derivatives of amino acids exhibit antimicrobial properties. The structural characteristics of (4S)-4-(tert-butyloxycarbonylamino)-5-oxopentanoic acid may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Cytotoxicity and Cancer Research

A study explored the cytotoxic effects of related compounds on tumorigenic cell lines. While specific data on (4S)-4-(tert-butyloxycarbonylamino)-5-oxopentanoic acid is limited, its structural analogs have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit fatty acid synthase (FASN), which is crucial for lipid metabolism and has implications in cancer biology.

Case Studies and Research Findings

Q & A

Q. Key Characterization Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₅NO₅ | |

| Molecular Weight | 303.36 g/mol |

Basic: How is the stereochemical integrity of the (4S) configuration maintained during synthesis?

The (4S) stereocenter is preserved through:

- Use of chiral starting materials (e.g., L-glutamic acid derivatives).

- Mild reaction conditions (low temperature, non-racemizing catalysts) to prevent epimerization .

- Monitoring via chiral HPLC or optical rotation measurements to confirm enantiopurity .

Advanced: How do steric and electronic effects of the tert-butyl groups influence reactivity in nucleophilic acyl substitution reactions?

- Steric Hindrance : The bulky tert-butyl group on the ester limits accessibility to the carbonyl carbon, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophile mobility .

- Electronic Effects : The Boc-protected amino group withdraws electron density, increasing the electrophilicity of the adjacent ketone. This necessitates pH control (e.g., buffered conditions) to avoid premature deprotection .

Q. Example Optimization :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | 65% yield |

| Temperature | 0–5°C | Prevents Boc cleavage |

| Nucleophile | Grignard Reagents | 80% selectivity |

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) during characterization be resolved?

Contradictions often arise from:

- Impurity Artifacts : Residual solvents or byproducts (e.g., tert-butanol) may obscure NMR peaks. Purify via column chromatography (silica gel, hexane/EtOAc) .

- Tautomerization : The 5-oxo group may tautomerize, altering IR carbonyl stretches. Use DEPT-135 NMR to confirm protonation states or X-ray crystallography for unambiguous assignment .

Advanced: What strategies are used to optimize yields in multi-step syntheses involving this compound?

- Stepwise Monitoring : Use TLC or LC-MS after each step to identify side reactions early .

- Protection/Deprotection Sequencing : Introduce Boc first to avoid competing reactions at the amino group during esterification .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for esterification efficiency. For example, BF₃·Et₂O improves tert-butyl ester yields by 20% compared to H₂SO₄ .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Advanced: How is this compound applied in peptide mimetic or prodrug design?

- Backbone Modification : The 5-oxo group serves as a keto-isostere for peptide bonds, enhancing metabolic stability .

- Prodrug Activation : The tert-butyl ester is hydrolyzed in vivo to release the active carboxylic acid. Optimize hydrolysis rates by modifying steric bulk (e.g., replacing tert-butyl with benzyl slows cleavage) .

Advanced: What computational methods predict the compound’s behavior in enzyme-binding assays?

- Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., proteases) to identify binding hotspots .

- Docking Studies : Use software like AutoDock Vina to model affinity. For example, the Boc group reduces binding energy by 2.1 kcal/mol compared to acetyl-protected analogs .

Basic: What are the storage and stability considerations for this compound?

- Storage : –20°C under argon to prevent hydrolysis of the ester .

- Stability : Shelf life >12 months if purity >95% (monitored via HPLC). Degradation products include tert-butanol and Boc-protected amino acid .

Advanced: How can enantiomeric excess (ee) be quantified during asymmetric synthesis?

- Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via reverse-phase HPLC .

- NMR Chiral Shift Reagents : Use Eu(hfc)₃ to split enantiomer signals in ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.